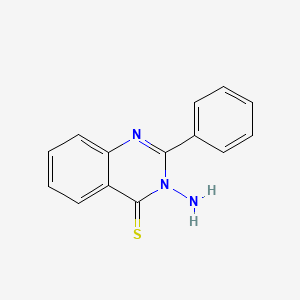

3-Amino-2-phenylquinazoline-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

13961-55-2 |

|---|---|

Molecular Formula |

C14H11N3S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

3-amino-2-phenylquinazoline-4-thione |

InChI |

InChI=1S/C14H11N3S/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2 |

InChI Key |

DHOLLLUILMAGQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S)N2N |

Origin of Product |

United States |

Spectroscopic Characterization for Structural Elucidation of 3 Amino 2 Phenylquinazoline 4 3h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Amino-2-phenylquinazoline-4(3H)-thione, the signals can be assigned to the protons of the quinazoline (B50416) ring system, the appended phenyl group, and the amino group. The spectrum is expected to show distinct signals for the aromatic protons, typically found in the downfield region (δ 7.0-8.5 ppm). The protons on the benzo part of the quinazoline skeleton (H-5, H-6, H-7, H-8) will appear as a complex pattern of multiplets (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The protons of the 2-phenyl group will also resonate in this aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A crucial difference between this compound and its oxygen analogue is the chemical shift of the C-4 carbon. The thiocarbonyl carbon (C=S) is significantly less shielded than a carbonyl carbon (C=O) and thus resonates at a much lower field. This phenomenon is attributed to the less efficient p-orbital overlap between carbon and the larger sulfur atom, which increases the positive charge character on the carbon atom. researchgate.net While the C=O carbon in similar quinazolinones appears around δ 160-165 ppm, the C=S carbon in the thione is expected in the δ 180-200 ppm range.

The other carbon signals include those of the aromatic rings and the C-2 carbon, which is attached to the phenyl group and the nitrogen atom.

Expected NMR Data Summary

| Technique | Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | ~ 7.0 - 8.5 | Complex multiplets corresponding to the nine protons on the two aromatic rings. |

| Amino Protons (NH₂) | Variable (e.g., ~ 5.5 - 6.0) | Broad singlet, exchangeable with D₂O. Position is solvent-dependent. | |

| Reference | TMS | 0 | Tetramethylsilane used as an internal standard. |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | ~ 180 - 200 | Key distinguishing signal, significantly downfield compared to the C=O in the oxo-analogue (~160 ppm). researchgate.net |

| Aromatic Carbons (Ar-C) | ~ 115 - 150 | Multiple signals for the carbons of the quinazoline and phenyl rings. | |

| C-2 Carbon | ~ 150 - 155 | Carbon atom of the C=N bond. | |

| C-8a Carbon | ~ 147 | Quaternary carbon at the fusion of the two rings. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key difference in the IR spectrum between this compound and its oxygen analogue is the position of the C=S versus the C=O stretching vibration.

The carbonyl (C=O) group in quinazolinones shows a very strong and characteristic absorption band in the region of 1660-1700 cm⁻¹. libretexts.org In contrast, the thiocarbonyl (C=S) stretching vibration is significantly weaker and occurs at a lower frequency, typically in the 1020-1250 cm⁻¹ range. researchgate.net This shift to lower energy is due to the larger mass of the sulfur atom compared to oxygen and the weaker C=S double bond. The C=S band can sometimes be coupled with other vibrations, such as C-N stretching, making its assignment complex. researchgate.net

Other expected characteristic bands for this compound would include:

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amino (-NH₂) group, typically appearing as two bands in the 3450-3250 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

C=N Stretching: An absorption band for the imine group within the quinazoline ring, expected around 1610-1630 cm⁻¹.

C=C Stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar bonds.

Expected IR Absorption Data Summary

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (Amino) | 3450 - 3250 | Medium | Two bands expected for the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. |

| C=N Stretch (Imine) | 1630 - 1610 | Medium | Part of the quinazoline heterocyclic ring. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the benzene (B151609) and quinazoline rings. |

| C=S Stretch (Thione) | 1250 - 1020 | Medium to Weak | The key band distinguishing it from the carbonyl analogue (which appears at ~1680 cm⁻¹). researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₄H₁₁N₃S), the exact molecular weight is 253.07 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to this mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Typical fragmentation pathways for such a molecule could include:

Loss of the phenyl group (C₆H₅).

Fission of the quinazoline ring system.

Loss of small neutral molecules like HCN or NH₂.

The presence of sulfur can also be identified by the (M+2)⁺˙ isotopic peak, which will be more intense (approximately 4.4% of the M⁺˙ peak) than for a compound containing only carbon, hydrogen, oxygen, and nitrogen, due to the natural abundance of the ³⁴S isotope.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃S |

| Molecular Weight | 253.32 g/mol |

| Nominal Mass (M⁺˙) | 253 |

| High-Resolution Mass (M+H)⁺ | 254.0752 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores, which are typically conjugated π-systems. The this compound molecule contains several chromophores: the benzene ring, the phenyl substituent, and the quinazoline system which includes C=N and C=S double bonds.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the aromatic systems. nih.gov A key feature when comparing the thione to its oxygen analogue is the n→π* transition associated with the lone pair of electrons on the sulfur atom. The n→π* transition for a thiocarbonyl group occurs at a much longer wavelength (bathochromic shift) and is more intense than for a carbonyl group. libretexts.org While the n→π* transition for ketones is often weak and occurs around 270-300 nm, for thioketones this band is shifted into the 400-500 nm region, which is in the visible part of the spectrum. masterorganicchemistry.com This suggests that this compound is likely to be a colored compound, whereas its oxygen analogue is typically a white or off-white solid.

Computational Chemistry and Theoretical Studies on 3 Amino 2 Phenylquinazoline 4 3h Thione

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. For 3-Amino-2-phenylquinazoline-4(3H)-thione, geometry optimization is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This process minimizes the energy of the molecule to find its most stable conformation.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher tendency for electronic transitions, which can influence its optical and electronic properties.

For this compound and related compounds, the HOMO is typically localized on the electron-rich parts of the molecule, including the thione group and the quinazoline (B50416) ring, while the LUMO is often distributed over the fused ring system. The calculated HOMO-LUMO energy gap for analogous structures is generally in the range that suggests good electronic activity. For example, a related quinoxaline (B1680401) derivative was found to have a calculated HOMO-LUMO energy gap of 4.9266 eV. The specific value for the title compound would depend on the exact computational level of theory employed. These calculations are also instrumental in understanding intramolecular charge transfer (ICT) processes, which are fundamental to the molecule's behavior in various applications.

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | Data not available for the specific compound |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available for the specific compound |

| HOMO-LUMO Energy Gap (ΔE) | Data not available for the specific compound |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis, performed using DFT, can predict these spectra and aid in the assignment of experimental bands. Following geometry optimization, frequency calculations are carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The calculated vibrational wavenumbers are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical model. The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, characteristic vibrational modes would include the C=S stretching of the thione group, N-H stretching of the amino group, C=N stretching within the quinazoline ring, and various vibrations associated with the phenyl and quinazoline rings.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

| N-H stretch | Data not available | Data not available | Data not available |

| C=S stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| C=N stretch | Data not available | Data not available | Data not available |

Non-Linear Optical Properties (First Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are promising candidates for second-harmonic generation (SHG) and other NLO applications.

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available for the specific compound |

| Mean Polarizability (α) | Data not available for the specific compound |

| First Hyperpolarizability (β) | Data not available for the specific compound |

Medicinal Chemistry and Preclinical Biological Evaluation of 3 Amino 2 Phenylquinazoline 4 3h Thione and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the 2-phenyl-3-amino-quinazoline core have been a fertile ground for the discovery of novel antimicrobial agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy (Gram-positive and Gram-negative bacterial strains)

The antibacterial potential of quinazoline (B50416) derivatives has been extensively investigated. Studies on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which share a core structure with the subject of this article, have shown notable efficacy. The introduction of an arylideneamino substituent at the 3-position was found to enhance the antibacterial activity of the quinazolone system. nih.gov

In one study, a series of these compounds were tested against both Gram-positive and Gram-negative bacteria. Specific substitutions on the arylideneamino group influenced the activity spectrum. For instance, compounds with certain substituents showed equal potency against Bacillus subtilis (Gram-positive) and Staphylococcus aureus (Gram-positive), while others were more selective for one of these strains. nih.gov Similarly, differential activity was observed against the Gram-negative bacteria Escherichia coli and Shigella dysenteriae. nih.gov

Another series of novel compounds, 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones, also demonstrated significant antibacterial properties. Among the synthesized derivatives, those featuring a 4-fluorophenyl or a 4-chlorophenyl group were identified as particularly potent. plos.orgresearchgate.net These compounds exhibited strong activity against Proteus vulgaris (Gram-negative) and Bacillus subtilis (Gram-positive), with zones of inhibition comparable to the standard reference drug, ciprofloxacin. plos.orgresearchgate.net

Table 1: Antibacterial Activity of Selected 2-phenyl-3-substituted-quinazolin-4(3H)-one Derivatives

| Compound Class | Derivative | Test Organism | Activity | Reference |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one | -NO₂ substituted | S. dysenteriae | Active | nih.gov |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one | -OH, -OCH₃ substituted | B. subtilis, S. aureus | Active | nih.gov |

| 3-(substituted)-2-(quinazolin-ylamino)quinazolin-4(3H)-one | 3-(4-fluorophenyl) | P. vulgaris | Potent (1.1 cm inhibition) | plos.orgresearchgate.net |

| 3-(substituted)-2-(quinazolin-ylamino)quinazolin-4(3H)-one | 3-(4-fluorophenyl) | B. subtilis | Potent (1.4 cm inhibition) | plos.orgresearchgate.net |

| 3-(substituted)-2-(quinazolin-ylamino)quinazolin-4(3H)-one | 3-(4-chlorophenyl) | P. vulgaris | Potent (1.2 cm inhibition) | plos.orgresearchgate.net |

| 3-(substituted)-2-(quinazolin-ylamino)quinazolin-4(3H)-one | 3-(4-chlorophenyl) | B. subtilis | Potent (1.0 cm inhibition) | plos.orgresearchgate.net |

Antifungal Potential

The antifungal properties of quinazolinone derivatives have also been a subject of interest. A series of 3-substituted-4(3H)-quinazolinones demonstrated higher in vitro activity against filamentous fungi. nih.gov The potency of these compounds was influenced by the nature of the substituent at the 7-position of the quinazolinone ring, with halogen-containing derivatives showing particular promise. nih.gov For instance, the 7-chloro derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), was highlighted for its high in vitro activity and was selected for further investigation. nih.gov While this demonstrates the potential of the broader quinazolinone class, specific studies focusing on the antifungal activity of 3-Amino-2-phenylquinazoline-4(3H)-thione derivatives are less prevalent in the reviewed literature.

Antitubercular and Antimycobacterial Activity

Quinazoline derivatives have been recognized for a wide spectrum of biological activities, including antitubercular potential. nih.govresearchgate.net The core quinazolinone structure is considered a valuable scaffold in the development of new agents against Mycobacterium tuberculosis. Various synthetic analogues have been reported to possess antitubercular properties, highlighting the promise of this chemical class in addressing tuberculosis. However, detailed reports and specific efficacy data for this compound and its direct derivatives against mycobacterial strains were not extensively detailed in the surveyed literature.

Anticancer Activity Investigations

The development of novel anticancer therapeutics is a primary focus of modern medicinal chemistry, and quinazolinone derivatives have emerged as a promising class of compounds in this area.

In vitro Cytotoxicity on Cancer Cell Lines (e.g., B16F10, MiaPaCa-2, HCT116, HeLa, MCF7, HepG2)

Derivatives of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one have been systematically evaluated for their anticancer effects across a panel of human cancer cell lines. In a notable study, four derivatives, distinguished by substituents on the arylideneamino group (NO₂, OH, OCH₃, and both OH and OCH₃), were tested against six cancer cell lines: B16F10 (murine melanoma), MiaPaCa-2 (pancreatic carcinoma), HCT116 (colorectal carcinoma), HeLa (cervical carcinoma), MCF7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).

The results indicated that the derivatives bearing a nitro group (P(3a)) and those with both hydroxyl and methoxy (B1213986) groups (P(3d)) exhibited superior cytotoxic activity compared to the other analogues. The effect was particularly pronounced in B16F10, HCT116, and MCF7 cells, demonstrating a degree of cell line-specific sensitivity.

Table 2: In Vitro Cytotoxicity of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one Derivatives

| Derivative | Substituent(s) | B16F10 | MiaPaCa-2 | HCT116 | HeLa | MCF7 | HepG2 | Reference |

| P(3a) | -NO₂ | High Activity | Moderate Activity | High Activity | Moderate Activity | High Activity | Moderate Activity | |

| P(3b) | -OH | Lower Activity | Lower Activity | Lower Activity | Lower Activity | Lower Activity | Lower Activity | |

| P(3c) | -OCH₃ | Lower Activity | Lower Activity | Lower Activity | Lower Activity | Lower Activity | Lower Activity | |

| P(3d) | -OH, -OCH₃ | High Activity | Moderate Activity | High Activity | Moderate Activity | High Activity | Moderate Activity |

Apoptosis Induction Pathways (Caspase activation, mitochondrial membrane potential, DNA fragmentation)

The mechanism by which quinazolinone derivatives exert their anticancer effects often involves the induction of apoptosis, or programmed cell death. Research has shown that the cytotoxic activity of these compounds is associated with classic hallmarks of apoptosis.

Studies on active derivatives like P(3a) and P(3d) in B16F10 and HCT116 cells revealed characteristic apoptotic changes, including cell shrinkage, condensation of the nucleus, and fragmentation of DNA. The process was further confirmed by Annexin V binding, which indicates the externalization of phosphatidylserine, an early apoptotic event.

The apoptotic signaling cascade initiated by these quinazolinone derivatives involves the intrinsic or mitochondrial pathway. Key observations include:

Mitochondrial Membrane Potential (MMP): Treatment with the compounds leads to a significant loss of mitochondrial membrane potential (ΔΨm). nih.gov This disruption is a critical step in the apoptotic process, indicating mitochondrial dysfunction.

Cytochrome c Release: The loss of MMP is followed by the release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytosolic cytochrome c is a key activator of the caspase cascade.

Caspase Activation: The presence of cytochrome c in the cytosol triggers the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. nih.govplos.org The activation of these proteases is responsible for the cleavage of essential cellular proteins, including Poly(ADP-ribose) Polymerase (PARP), leading to the systematic dismantling of the cell.

These findings collectively demonstrate that quinazolinone derivatives can induce cancer cell death by triggering the mitochondrial-mediated intrinsic apoptosis pathway, making them compelling candidates for further development as anticancer agents.

Cell Cycle Modulation (e.g., G1 phase arrest)

The ability of a compound to interfere with the cell cycle is a key mechanism in cancer therapy. Certain quinazoline derivatives have been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. For instance, a study on quinazoline derivatives revealed that compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was effective in arresting the cell cycle at the G1 phase in MCF-7 human breast cancer cells. mdpi.com This arrest was observed at the compound's IC50 concentration of 168.78 µM, indicating its potential to inhibit DNA replication and prevent cells from proceeding to the S phase. mdpi.com The treatment with compound 6e led to an increase in the G1 phase cell population from 51.45% in control cells to 60.68%. mdpi.com

Similarly, a novel series of 3-phenylquinazolin-2,4(1H,3H)-diones were investigated for their effect on the cell cycle in HCT-116 colorectal cancer cells. Compound 3c from this series was found to block the cell cycle in the G0/G1 phase, with 55.41% of the cells arrested in this phase after treatment. nih.gov Another compound from the same series, 3e , demonstrated the ability to increase the population of cells in the G2/M phase to 26.51%. nih.gov These findings underscore the potential of the quinazoline scaffold to be chemically modified to induce cell cycle arrest at different phases, a valuable strategy in anticancer drug design.

Preclinical in vivo Antitumor Efficacy (e.g., tumor volume suppression, microvascular density, mitotic index)

The in vivo anticancer potential of quinazoline derivatives has been demonstrated in preclinical animal models. A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2) , exhibited significant tumor growth inhibition of 62% in mice at a dose of 1.0 mg/kg without apparent toxicity. nih.gov In a dose-dependent study on NCI-H460 lung cancer xenografts in nude mice, this compound showed a marked reduction in tumor volume at intravenous doses of 0.25, 0.5, and 1 mg/kg administered every 5 days for 3 weeks. nih.gov

Mechanistic studies on the xenograft tumor tissues revealed that this quinazoline derivative not only inhibited tumor cell proliferation and induced apoptosis but also disrupted the tumor vasculature. nih.gov This suggests that the antitumor efficacy of these compounds may be attributed to a dual mechanism of direct cytotoxicity to cancer cells and anti-angiogenic effects. The ability to target established blood vessels in tumors is a characteristic of tumor-vascular disrupting agents (tumor-VDAs). nih.gov

Anti-inflammatory Activity

Quinazolinone derivatives have been extensively studied for their anti-inflammatory properties. These compounds have shown the potential to mitigate inflammatory responses in various in vivo models. For example, a series of 3-methyl-4(3H)quinazolinone derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced hind paw edema test in mice, with all tested compounds demonstrating statistically significant effects. researchgate.net

In another study, a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative exhibited significant anti-inflammatory activity in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory mediators iNOS and COX-2. mdpi.com This compound also demonstrated significant in vivo efficacy, reducing paw edema in both carrageenan and formalin-induced models and decreasing vascular permeability. mdpi.com

Furthermore, a molecular docking study of a 3-Amino-2-Phenylquinazoline-4(3H)-One derivative (compound 14cpq) suggested its potential as a selective COX-2 inhibitor. nih.gov The compound showed a more favorable rerank score with COX-2 (-85.2374 arb. units) compared to COX-1 (-63.9889 arb. units), indicating a potential for reduced gastrointestinal side effects often associated with non-selective COX inhibitors. nih.gov

Enzyme Inhibition Studies

Carbonic anhydrase (CA) enzymes, particularly isoform II, are implicated in various pathological conditions, making them an attractive target for drug discovery. A series of 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds were found to be highly effective inhibitors of hCA II, with inhibition constants (KIs) in the nanomolar range of 0.25–10.8 nM. nih.gov

Another study focused on a series of quinazolinone derivatives and their inhibitory potential against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). researchgate.netresearchgate.net The compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9–67.3 µM for bCA-II and 14.0–59.6 µM for hCA-II. researchgate.netresearchgate.net Kinetic studies revealed that one of the derivatives, compound 4d , acted as a competitive inhibitor for both bCA-II and hCA-II with Ki values of 13.0 ± 0.013 and 14.25 ± 0.017 µM, respectively. researchgate.net

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 |

| 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones | hCA II | 0.25–10.8 nM (Ki) nih.gov |

| Quinazolinone derivatives (4a-p) | bCA-II | 8.9–67.3 µM (IC50) researchgate.netresearchgate.net |

| Quinazolinone derivatives (4a-p) | hCA-II | 14.0–59.6 µM (IC50) researchgate.netresearchgate.net |

| Compound 4d | bCA-II | 13.0 ± 0.013 µM (Ki) researchgate.net |

| Compound 4d | hCA-II | 14.25 ± 0.017 µM (Ki) researchgate.net |

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and several quinazoline derivatives have been developed as EGFR inhibitors. A series of 3-phenylquinazolin-2,4(1H,3H)-diones were identified as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov Notably, compound 3e from this series exhibited potent inhibitory activity against both VEGFR-2 and c-Met with IC50 values of 83 nM and 48 nM, respectively. nih.gov

Furthermore, various 4-aminoquinazoline derivatives have been designed as competitive inhibitors of ATP at the EGFR binding site. researchgate.net For instance, certain quinazoline derivatives containing a semicarbazone moiety, such as compounds 1i and 1j , demonstrated significant EGFR inhibition with IC50 values of 0.05 nM and 0.1 nM, respectively, in multiple cancer cell lines. researchgate.net

| Compound/Derivative | Target Enzyme | IC50 |

| Compound 3e (3-phenylquinazolin-2,4(1H,3H)-dione derivative) | VEGFR-2 | 83 nM nih.gov |

| Compound 3e (3-phenylquinazolin-2,4(1H,3H)-dione derivative) | c-Met | 48 nM nih.gov |

| Compound 1i (quinazoline derivative with semicarbazone) | EGFR | 0.05 nM researchgate.net |

| Compound 1j (quinazoline derivative with semicarbazone) | EGFR | 0.1 nM researchgate.net |

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant interest. The antioxidant potential of quinazoline derivatives has been evaluated using various assays. A study on 3-amino-2-pentylquinazoline-4(3H)-thione (compound 14) , a close analog of the subject compound, demonstrated excellent antioxidant activity in the DPPH (2,2-diphenyl-1-picryl-hydrazyl) free radical scavenging assay, with an IC50 value of 26.87 ± 0.23 µM. mdpi.com In the same study, this compound also showed antioxidant activity in the ABTS [2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay with an IC50 of 71.42 ± 0.52 µM. mdpi.com

The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, leading to a color change that can be measured spectrophotometrically. nih.gov The lower the IC50 value, the higher the antioxidant activity of the compound.

| Compound/Derivative | Antioxidant Assay | IC50 |

| 3-amino-2-pentylquinazoline-4(3H)-thione (14) | DPPH | 26.87 ± 0.23 µM mdpi.com |

| 3-amino-2-pentylquinazoline-4(3H)-thione (14) | ABTS | 71.42 ± 0.52 µM mdpi.com |

Central Nervous System (CNS) Activities

Derivatives of the quinazolinone and quinazoline-thione core have been investigated for their effects on the central nervous system, with studies reporting a range of activities from anticonvulsant to CNS depressant effects.

The search for novel anticonvulsant agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. The quinazolinone scaffold has been a subject of interest in this area. While specific studies on the anticonvulsant properties of this compound are limited, research on structurally related quinazolinone derivatives provides valuable insights into the potential of this chemical class.

A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds exhibited significant anticonvulsant effects when compared to standard drugs. For instance, in a preliminary evaluation, compounds 4b , 7b-f , 8a , and 9b showed notable activity, while others displayed mild to moderate effects. nih.gov

Similarly, a series of 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to the sedative-hypnotic methaqualone, were synthesized and assessed for their anticonvulsant potential. nih.gov Among these, compounds with a single ortho substituent on the 3-aryl group, such as 6l (3-o-tolyl) and 8i (3-o-chlorophenyl), demonstrated good protection against maximal electroshock (MES)- and subcutaneous pentylenetetrazole (scMet)-induced seizures in mice, coupled with relatively low neurotoxicity. nih.gov

Furthermore, the synthesis of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones has been reported, with several compounds showing anticonvulsant activity in either the MES or scPTZ seizure models. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound | Substitution Pattern | Anticonvulsant Activity | Reference |

|---|---|---|---|

| 4b, 7b-f, 8a, 9b | 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Significant | nih.gov |

| 6l | 2-[2-oxo-2-(4-pyridyl)ethyl]-3-(o-tolyl)-4(3H)-quinazolinone | Good protection against MES and scMet seizures | nih.gov |

| 8i | 2-[2-oxo-2-(4-pyridyl)ethyl]-3-(o-chlorophenyl)-4(3H)-quinazolinone | Good protection against MES and scMet seizures | nih.gov |

| 4a, 4d, 4e, 4j, 4k | 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Active in MES or scPTZ models | nih.gov |

These findings suggest that the quinazolinone skeleton is a viable pharmacophore for the development of new anticonvulsant drugs. However, further studies are required to specifically evaluate the anticonvulsant potential of this compound and its derivatives.

The antidepressant potential of quinazoline derivatives has also been an area of investigation. While direct studies on this compound are not extensively documented, research on related structures offers promising leads. For instance, studies on 2,4-dihydro-3H-1,2,4-triazole-3-thiones, which share a similar heterocyclic core, have shown potential antidepressant activity. nih.govnih.gov The replacement of the carbonyl group with a thiocarbonyl group was found to be crucial for activity in these analogs. nih.gov

These findings highlight the potential of the thione moiety in modulating antidepressant effects and warrant further investigation into the antidepressant properties of this compound and its derivatives.

Several novel quinazolinone derivatives have been synthesized and evaluated for their CNS depressant activities. A series of 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were found to exhibit significant sedative-hypnotic and CNS depressant effects. nih.gov In fact, the study concluded that these compounds showed better sedative-hypnotic and CNS depressant activities than anticonvulsant activity. nih.gov This suggests that the quinazolinone scaffold can be modulated to target different CNS activities.

Other Biological Activities

Beyond the central nervous system, derivatives of this compound have been explored for other significant biological activities, including antihypertensive and antiviral effects.

The quinazolinone nucleus is a well-established pharmacophore in the design of antihypertensive agents. Several clinically used antihypertensive drugs are based on this scaffold. Research has shown that novel substituted quinazolin-4(3H)-one derivatives can exhibit significant hypotensive effects. nih.gov In one study, seven out of eighteen synthesized compounds demonstrated a hypotensive effect accompanied by bradycardia, with some showing better activity than the reference drug Prazosin. nih.gov

Another study reported the synthesis of 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone, which contains a guanidino moiety, and demonstrated its antihypertensive activity in spontaneously hypertensive rats. nih.gov The presence of the guanidino group was found to be essential for this activity. nih.gov

Table 2: Antihypertensive Activity of Selected Quinazolinone Derivatives

| Compound Series | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| Substituted quinazolin-4(3H)-one derivatives | Various substitutions | Hypotensive effect and bradycardia | nih.gov |

| 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone | Guanidino moiety | Antihypertensive activity | nih.gov |

These studies underscore the potential of the quinazoline scaffold in developing new antihypertensive agents. Further investigation into this compound derivatives is warranted to explore their potential in this therapeutic area.

The antiviral potential of quinazolinone and quinazoline-thione derivatives has been a subject of significant research interest. Notably, surprising antiviral activity has been reported for 3-amino-2-(4-nitrophenyl)-4-(3H)-quinazolinone (a close derivative of the subject compound), particularly against Hepatitis C virus (HCV), especially when used in combination with other antiviral agents like interferon and ribavirin. google.com

Furthermore, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been designed, synthesized, and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Many of these compounds exhibited moderate to good anti-TMV activity. nih.gov Specifically, compounds with a 4-CF3-Ph or 3,4-di-OCH3-Ph substitution showed protection activities that surpassed that of the reference drug Ribavirin. nih.gov

Table 3: Antiviral Activity of Selected Quinazolinone and Thioquinazoline Derivatives

| Compound/Derivative Series | Target Virus | Key Findings | Reference |

|---|---|---|---|

| 3-amino-2-(4-nitrophenyl)-4-(3H)-quinazolinone | Hepatitis C Virus (HCV) | Reported surprising antiviral activity. | google.com |

| 4-thioquinazoline derivatives with chalcone moiety | Tobacco Mosaic Virus (TMV) | Moderate to good anti-TMV activity; some derivatives superior to Ribavirin. | nih.gov |

| 2-aminoquinazolin-4-(3H)-one derivatives | SARS-CoV-2 and MERS-CoV | Potent inhibitory effects. | nih.gov |

Additionally, research on 2-aminoquinazolin-4-(3H)-one derivatives has demonstrated potent inhibitory effects against SARS-CoV-2 and MERS-CoV. nih.gov These findings highlight the broad-spectrum antiviral potential of the quinazoline and quinazoline-thione scaffolds and strongly support further investigation into the antiviral properties of this compound and its derivatives against a range of viruses.

Antimalarial Activity

The quinazoline scaffold is a recurring motif in compounds investigated for antimalarial properties. nih.govnih.gov Derivatives of quinazolin-4(3H)-one, the oxygen analogue of the titular compound, have been a particular focus of such research. nih.govnih.gov Studies on febrifugine, a natural product containing a quinazolinone core, and its synthetic analogues have demonstrated that the 4-quinazolinone moiety is a crucial pharmacophore for antimalarial activity. nih.gov It has been suggested that this class of compounds may exert their effect by inhibiting the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net

While direct studies on the antimalarial potential of this compound are not extensively documented in publicly available literature, research on related compounds provides valuable insights. For instance, the substitution at the 2 and 3 positions of the quinazolinone ring has been shown to be critical for activity. nih.gov Furthermore, the replacement of the oxygen atom at position 4 with a sulfur atom to form a quinazoline-4(3H)-thione has been reported to enhance the antimycobacterial activity of certain derivatives. nih.gov This suggests that the thione group could potentially modulate the biological activity profile, and by extension, the antimalarial efficacy.

In silico molecular docking studies on other quinazolin-2,4-dione derivatives have targeted the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), an essential enzyme for the parasite's growth, indicating a potential mechanism of action for this class of compounds. frontiersin.org Although no specific IC50 values for this compound are available, the general antimalarial activity of the broader quinazolinone class is highlighted by the data on related compounds. For example, certain 3-phenyl-2-thioxothiazolidin-4-one derivatives have shown in vitro antimalarial activity against resistant strains of P. falciparum, with some compounds exhibiting IC50 values in the range of 0.85 to 1.30 µg/ml. researchgate.net

Table 1: Antimalarial Activity of Selected Quinazolinone and Related Derivatives

| Compound Class | Target/Strain | Activity (IC50) | Reference |

| 3-Phenyl-2-thioxothiazolidin-4-one derivatives | Plasmodium falciparum (resistant strains) | 0.85 - 1.30 µg/ml | researchgate.net |

| Quinazolin-4(3H)-one derivatives | Plasmodium berghei (in vivo) | Active at 5 mg/kg | nih.gov |

Diuretic Activity

Quinazolinone derivatives have been identified as a promising class of compounds for the development of new diuretic agents. nih.govresearchgate.netacs.orgtandfonline.com The core quinazolinone structure has been a scaffold for the synthesis of various derivatives that have demonstrated significant diuretic effects in preclinical studies. tandfonline.com The mechanism of action for some of these derivatives is thought to be related to their ability to act as sulfonamides, a well-known class of diuretics. acs.orgtandfonline.com

The structural features of the quinazolinone ring, including the nature and position of substituents, play a crucial role in determining the diuretic potency. tandfonline.com The introduction of different functional groups on the phenyl ring at position 2 and the amino group at position 3 of the quinazoline core can significantly influence the pharmacological profile. Although direct experimental data for this compound is absent from the reviewed literature, the consistent diuretic activity observed in various other quinazolinone derivatives suggests that this compound warrants investigation for similar properties.

Table 2: Diuretic Activity of Selected Quinazolinone Derivatives

| Compound Derivative | Animal Model | Key Findings | Reference |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamides | Rats | Significant diuretic activity compared to metolazone | tandfonline.com |

| Quinazolinone derivatives with thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) moieties | Not Specified | Notable diuretic activity | researchgate.net |

Antialgal Activity

The investigation of quinazolinone derivatives has extended into the realm of agrochemicals, with some compounds demonstrating notable antialgal properties. nih.gov Specifically, derivatives of quinazoline-4(3H)-thione have been synthesized and evaluated for their ability to inhibit the growth of algae, which is often linked to the inhibition of photosynthesis. nih.gov

A study focusing on 2-methyl-3-phenylquinazoline-4(3H)-thiones revealed that these compounds possess significant photosynthesis-inhibiting activity. nih.gov The research involved testing the compounds' effects on the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis. Several of the tested 2-methyl-3-phenylquinazoline-4(3H)-thione derivatives were found to be effective inhibitors. nih.gov

The antialgal activity of these compounds was further confirmed against the freshwater green alga Chlorella vulgaris. nih.gov The inhibitory activity is often quantified by the pIC50 value, which represents the negative logarithm of the molar concentration causing 50% inhibition of algal growth. While the specific compound this compound was not included in this particular study, the results for its close structural analogs are promising. For example, various substituted 2-methyl-3-phenylquinazoline-4(3H)-thiones displayed a range of antialgal activities.

The structure-activity relationship suggests that the quinazoline-4(3H)-thione core is a key element for this biological effect. The presence of different substituents on the phenyl ring at the 3-position was shown to modulate the potency of the antialgal activity. nih.gov This indicates that this compound, by virtue of its core structure, is a candidate for possessing antialgal properties, though experimental verification is required.

Table 3: Photosynthesis-Inhibiting and Antialgal Activity of Selected 2-Methyl-3-phenylquinazoline-4(3H)-thione Derivatives

| Compound (Substituent on Phenyl Ring) | Photosynthesis Inhibition (pIC50) | Antialgal Activity vs. Chlorella vulgaris (pIC50) | Reference |

| Unsubstituted | 4.8 | 4.5 | nih.gov |

| 4-Chloro | 5.3 | 5.1 | nih.gov |

| 3,4-Dichloro | 5.7 | 5.4 | nih.gov |

| 4-Isopropyl | 5.1 | 4.9 | nih.gov |

Structure Activity Relationship Sar Analysis of 3 Amino 2 Phenylquinazoline 4 3h Thione Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 3-Amino-2-phenylquinazoline-4(3H)-thione derivatives can be finely tuned by introducing various substituents at different positions of the quinazoline (B50416) and phenyl rings. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Research into a series of 2,3-disubstituted-4(3H)-quinazolinones demonstrated that substitutions on the phenyl ring at position 3 significantly impact cytotoxicity against cancer cell lines. nih.gov For instance, derivatives with a chlorine atom at the 6-position of the quinazoline ring showed notable activity. Specifically, compound 2i (6-chloro-3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one) exhibited potent inhibitory activity against several tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov This suggests that halogen substitution on the quinazoline core can be beneficial for anticancer activity.

In the context of antimicrobial agents, substitutions on a benzylidene moiety attached to the 3-amino group have shown significant effects. A study on substituted benzylidene-based quinazolin-4(3H)-one motifs found that 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) was the most potent antibacterial agent against Staphylococcus aureus and the most active antifungal agent against Candida albicans, Aspergillus niger, and Rhizopus nigricans. youtube.com This highlights the favorable contribution of a thiophene (B33073) ring in this position compared to substituted phenyl rings for antimicrobial efficacy. youtube.com

Furthermore, the nature of the group at position 2 of the quinazoline ring is critical. Studies on 3-amino-2-aryl-quinazolin-4(3H)-one derivatives, where Schiff bases were formed from the 3-amino group, indicated varied biological potential based on the substitutions on the aldehyde or ketone used in the condensation. sysrevpharm.org The introduction of polar side chains has been proposed as an important factor for optimizing activity, selectivity, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of quinazoline-based inhibitors. acs.org

The following table summarizes the influence of various substituents on the biological activity of quinazolinone derivatives based on findings from multiple studies.

| Derivative Class | Substituent Modification | Observed Biological Effect | Reference |

| 2,3-disubstituted-4(3H)-quinazolinones | 6-Chloro group on quinazoline ring; 4-chloro and 3,4,5-trimethoxybenzyl groups on phenyl rings. | Potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. | nih.gov |

| Benzylidene-based quinazolin-4(3H)-ones | Thiophene-2-ylmethylene group at the 3-amino position. | Most potent antibacterial activity against S. aureus and broad-spectrum antifungal activity. | youtube.com |

| 2-substituted quinazolines | Demethylation of a methoxy (B1213986) group to a hydroxyl group. | Significantly reduced antiproliferative activity. | acs.org |

| 2-substituted quinazolines | Dimethylamino substitution on a side chain vs. cyclopropylamino substitution. | Enhanced cytotoxic activity. | acs.org |

| 4(3H)-Quinazolinone Antibacterials | Modifications on all three rings of the core structure. | Activity primarily against Gram-positive organisms like S. aureus, with poor activity against Gram-negative bacteria. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgnih.gov This approach allows for the prediction of activity for new, unsynthesized compounds, thereby rationalizing the drug design process. sysrevpharm.org

Several QSAR studies have been performed on quinazolinone derivatives to elucidate the key structural features governing their biological activities. In a study on thiazolidin-4-ones combined with a 2-phenylquinazolin-4(3H)-one core, QSAR models were developed for their antimicrobial activity. The models indicated that the antimicrobial potency was governed by topological parameters (valence first and second order molecular connectivity indices) and electronic parameters (total energy and cosmic energy). ijprajournal.com This suggests that the shape, size, and electronic distribution of the molecules are critical for their ability to inhibit microbial growth. ijprajournal.com

Another QSAR study focused on quinoline-based quinazolinone-4-thiazolidinone heterocycles against E. coli. The developed model showed a strong correlation between topological and 2D matrix parameters and the observed antimicrobial activity, indicating the predominance of these descriptors in defining the biological effect. nih.gov

For quinazolinone derivatives acting as tyrosine kinase inhibitors, a 2D-QSAR study using multiple linear regression identified several key descriptors. The final mathematical models included parameters like kappa shape indices (κ1), connectivity indices (χ3), total dipole moment (μT), and charges on specific atoms (qN), highlighting the importance of molecular shape, connectivity, and electronic properties for kinase inhibition. nih.gov Similarly, 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been successfully applied to quinazolinone derivatives to guide the design of potent antitumor agents and thymidylate synthase inhibitors. rsc.orgfrontiersin.org These 3D-QSAR studies provide contour maps that visualize the regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic characteristics would enhance or diminish biological activity. rsc.org

The table below outlines findings from various QSAR studies on quinazolinone derivatives.

| Compound Series | Biological Activity | Key QSAR Findings/Descriptors | Reference |

| Thiazolidinone-clubbed 2-phenylquinazolin-4(3H)-ones | Antimicrobial | Activity is governed by topological (molecular connectivity indices) and electronic (total energy) parameters. | ijprajournal.com |

| Quinoline-based quinazolinone-4-thiazolidinones | Antimicrobial (E. coli) | Activity is strongly correlated with topological and 2-D matrix parameters. | nih.gov |

| 4(3H)-quinazolone derivatives | Tyrosine Kinase Inhibition | Activity is dependent on shape indices (κ1), connectivity indices (χ3), dipole moment, and atomic charges. | nih.gov |

| Quinazoline antifolates | Thymidylate Synthase Inhibition | 3D-QSAR (CoMFA/CoMSIA) models showed good predictive ability based on steric and electrostatic fields. | rsc.org |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | H1-receptor antagonism | A parabolic relationship was found between biological activity and steric and lipophilic parameters. | nih.gov |

Role of the Thione Group (C=S) in Biological Activity and Pharmacophore Development

The replacement of the oxygen atom at position 4 of the quinazolinone ring with a sulfur atom to form a quinazoline-4(3H)-thione introduces significant changes to the molecule's physicochemical properties, which can profoundly impact its biological activity. The thione group (C=S) is a key structural feature in many biologically active compounds and is considered an important pharmacophore. ijprajournal.com

The presence of the thione group can enhance the lipophilicity of the molecule compared to its oxo-analogue, potentially improving membrane permeability. The sulfur atom, being larger and more polarizable than oxygen, can engage in different types of interactions with biological targets, such as soft-soft interactions and unique hydrogen bonding patterns.

In a series of novel 3-phenylquinazolin-2,4(1H,3H)-diones, the incorporation of a thiourea (B124793) moiety (which contains a C=S bond) was fundamental to achieving dual inhibitory activity against VEGFR-2 and c-Met tyrosine kinases. researchgate.net This dual activity was attributed to the ability of the thiourea group to form specific hydrogen bonds within the enzyme's active site. researchgate.net Similarly, studies on 3-amino-2(1H)-thioxo-4(3H)-quinazolinone derivatives have shown that these compounds possess potent and differential immunotropic activities. For example, specific derivatives were found to be strong stimulators of the cellular immune response, while others acted as strong inhibitors, demonstrating that the thioxo-quinazoline scaffold is a promising template for developing immunomodulatory agents.

The thione group is often a critical component in the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. The C=S group can act as a hydrogen bond acceptor, and its unique electronic and steric properties make it a crucial point of interaction in many models. For instance, in the design of novel antimicrobial agents, the thione functionality is often incorporated as a key feature to enhance binding affinity to target enzymes or proteins. ijprajournal.com

Molecular Interactions and Mechanistic Insights

Molecular Docking Studies with Identified Biological Targets

No published molecular docking studies specifically targeting 3-Amino-2-phenylquinazoline-4(3H)-thione were found.

Investigation of Binding Modes and Key Interactions (Hydrogen Bonding, etc.)

Without docking or crystallographic data, an investigation into the binding modes and key molecular interactions of this compound with biological targets is not possible.

Cellular and Subcellular Mechanisms of Action (e.g., DNA photo-cleavage, enzyme binding)

There is no available research detailing the cellular or subcellular mechanisms of action for this compound.

Chemical Reactivity and Derivatization Pathways of 3 Amino 2 Phenylquinazoline 4 3h Thione

Reaction with Electrophiles and Nucleophiles

The 3-Amino-2-phenylquinazoline-4(3H)-thione core, and its tautomer 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone, possess two primary nucleophilic centers: the exocyclic amino group and the sulfur atom of the thione/thioxo group. Reactions with electrophiles can occur at either the nitrogen or the sulfur atom, a reactivity pattern common to compounds containing a thioamide fragment within a heterocyclic system.

Studies on the closely related 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone demonstrate its versatile reactivity towards various electrophiles. researchgate.netresearchgate.net Two main pathways are observed: N-acylation at the exocyclic amino group and S-alkylation at the thioxo group. researchgate.net The reaction's course is often dictated by the nature of the electrophile and the reaction conditions. For instance, alkylation with reagents like halogenoketones typically leads to S-alkylation, forming S-alkylated 4(3H)-quinazolinone derivatives. researchgate.net Similarly, acylation with acid chlorides, such as chloroacetic chloride, can result in N-acylated products. researchgate.net

The reaction of 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone with substituted cinnamic acids results in N-acylated derivatives, highlighting the nucleophilic character of the amino group. researchgate.net In contrast, reactions with halogenoketones favor substitution at the sulfur atom. researchgate.net The formation of a sodium salt of the parent compound facilitates reactions with dicarboxylic acid chlorides, leading to esters and acids. researchgate.netresearchgate.net

| Reactant (Electrophile) | Reaction Type | Product | Reference |

| Halogenoketones | S-Alkylation | S-alkylated 4(3H)-quinazolinone derivatives | researchgate.net |

| Substituted Cinnamic Acids | N-Acylation | N-acylated 4(3H)-quinazolinone derivatives | researchgate.net |

| Chloroacetic chloride | N-Acylation | N-acylated derivative | researchgate.net |

| Chloroacetic acid | Alkylation | Alkylated derivative | researchgate.net |

| Ethyl bromoacetate | Alkylation | Alkylated derivative | researchgate.net |

| Chloroacetamide | Alkylation | Alkylated derivative | researchgate.net |

Ring Transformations and Cyclization Reactions

The structure of this compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive amino and thione groups in proximity allows for intramolecular cyclization and ring transformation reactions, leading to novel polycyclic compounds.

One notable transformation is the reaction of 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone with halogenoketones. This reaction not only results in S-alkylation but can also proceed further to yield fused heterocyclic systems like 6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline derivatives. researchgate.net This type of reaction involves an initial S-alkylation followed by an intramolecular condensation, effectively building a new ring onto the quinazoline (B50416) core.

Furthermore, derivatives of this scaffold can undergo intramolecular cyclization. For example, research on related 2-(phenylamino)quinazolin-4(3H)-ones has shown that introducing an aminoalkyl side chain at the N-3 position allows for formic acid-catalyzed intramolecular cyclization. nih.gov This leads to the formation of tricyclic quinazolines such as 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov While this specific example pertains to an oxo-analogue, it illustrates a common cyclization strategy for the quinazoline system that could be applicable to thione derivatives bearing appropriate side chains.

| Reactant(s) | Resulting System | Reaction Type | Reference |

| Halogenoketones / Halogenoaldehydes | 6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline | S-alkylation followed by intramolecular cyclization | researchgate.net |

| 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones (related compound) | 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones | Formic acid-catalyzed intramolecular cyclization | nih.gov |

Stability and Reactivity Profile of the Thione Moiety

The thione (C=S) group in this compound is a key determinant of its chemical reactivity. Compared to its oxygen analogue, the quinazolin-4(3H)-one, the thione derivative exhibits distinct properties. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is larger, more polarizable, and generally more nucleophilic than the oxygen atom.

This heightened nucleophilicity of the sulfur atom is evident in the preferential S-alkylation reactions observed with various electrophiles, as detailed in section 8.1. researchgate.net The thione group exists in tautomeric equilibrium with the thiol form (a mercapto group), which can be readily deprotonated in the presence of a base to form a highly nucleophilic thiolate anion. This anion is a soft nucleophile and reacts readily with soft electrophiles like alkyl halides.

The conversion of a quinazolin-4-one to a quinazolin-4-thione can significantly alter the molecule's biological and chemical properties. For instance, the conversion of the oxo group to a thioxo function has been noted to increase the antimycobacterial activity in some quinazoline series, suggesting a critical role for the thione moiety in molecular interactions. researchgate.net The stability of the thione group is sufficient for its isolation, yet it remains a reactive handle for further chemical modification, making it a valuable functional group in the synthesis of diverse quinazoline derivatives.

Advanced Research Perspectives and Therapeutic Development Strategies

Lead Optimization and Compound Library Synthesis

The core structure of 3-Amino-2-phenylquinazoline-4(3H)-thione serves as a versatile starting point for lead optimization and the synthesis of extensive compound libraries. Researchers have systematically modified this scaffold to explore and enhance its pharmacological activities.

A common strategy involves the reaction of 3-amino-2-phenylquinazolin-4(3H)-one with various reagents to introduce diverse functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-2-phenylquinazolin-4(3H)-one, which can then be further derivatized. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing such derivatives, significantly reducing reaction times and improving yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one saw a yield improvement from 79% with reflux to 87% with microwave irradiation, with the reaction time decreasing from 10 hours to just 5 minutes.

Another approach to library synthesis involves the alkylation of the sulfur atom in the thione group. Reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with agents like methyl iodide or α-chloroethylacetate leads to the formation of 2-alkylthio derivatives. researchgate.net These derivatives can be further modified; for example, the resulting ester can be reacted with hydrazine hydrate to produce a hydrazide, which can then be used to synthesize pyrazole (B372694) and pyrazolone (B3327878) derivatives. researchgate.net

The amino group at the 3-position is also a key site for modification. It can be reacted with aromatic aldehydes to form Schiff bases, which are important intermediates for preparing a wide range of derivatives with potential pharmaceutical applications. researchgate.netsifisheriessciences.com

These synthetic strategies allow for the creation of large and diverse libraries of compounds based on the this compound scaffold, enabling a thorough exploration of the structure-activity relationships.

Design of Novel Scaffolds with Enhanced Pharmacological Profiles

The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. scielo.brnih.govnih.gov Building upon the foundation of this compound, researchers are actively designing novel scaffolds to enhance pharmacological profiles and overcome limitations of existing compounds.

One strategy involves the replacement or modification of the quinazoline ring system itself. For example, the 4-amino-1,2,4-triazole-3-thione scaffold has been explored as a starting point for designing β-lactamase inhibitors, suggesting that the thione and amino functionalities are key for certain biological activities. mdpi.com This indicates the potential for designing novel heterocyclic systems that retain these key pharmacophoric features.

Another approach is the creation of hybrid molecules that combine the quinazolinone scaffold with other known pharmacophores. Linking the quinazolin-4-one and phenol (B47542) scaffolds through a thioacetohydrazone linker has been explored to create compounds with enhanced antioxidant activity. mdpi.com The flexibility of the thio-methylene fragment in the linker allows for the potential folding of the molecule to modulate the activity of the polyphenolic fragment. mdpi.com

Furthermore, the development of multi-target drugs is a growing area of interest. nih.gov Novel 3-phenylquinazolin-2,4(1H,3H)-diones incorporating a thiourea (B124793) moiety have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, which are both implicated in cancer progression. nih.gov This highlights a strategy of designing scaffolds that can interact with multiple biological targets to achieve a more potent therapeutic effect.

The design of such novel scaffolds often involves computational modeling to predict their binding affinities and pharmacological properties before synthesis, streamlining the drug discovery process.

Identification of New Biological Targets

The this compound scaffold and its derivatives have been associated with a broad spectrum of biological activities, leading to the identification of several potential biological targets. nih.govresearchgate.netnih.gov

Anticonvulsant Activity: A significant area of research for quinazolinone derivatives has been in the treatment of epilepsy. mdpi.comnih.govnih.gov The anticonvulsant activity of some of these compounds is believed to be mediated through their interaction with the GABA-A receptor, similar to methaqualone. mdpi.com Structure-activity relationship studies have indicated that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while the nitrogen at position 1 and the carbonyl group are crucial for hydrogen bonding with the receptor. mdpi.com Molecular docking studies have also suggested that human carbonic anhydrase II (HCA II) could be a target for some quinazoline derivatives. nih.gov

Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govresearchgate.netmdpi.com Derivatives of this scaffold have been shown to target key proteins involved in cancer cell proliferation and survival. For example, novel 3-phenylquinazolin-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov Docking studies have revealed that the α-oxo moiety in the quinazoline ring forms a hydrogen bond with the Met1160 residue in the adenine (B156593) region of c-Met TK. nih.gov Other research has identified that certain quinazolinone derivatives can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov Additionally, some quinazoline derivatives have been found to target and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-MYC, BCL-2, and K-RAS, thereby inhibiting their transcription. mdpi.com

Antimicrobial Activity: Derivatives of this compound have also demonstrated antimicrobial properties. researchgate.netnih.gov For instance, certain 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives have shown potent antibacterial activity against Proteus vulgaris and Bacillus subtilis. nih.gov

The diverse range of biological activities highlights the promiscuous nature of the quinazoline scaffold, suggesting that it can interact with multiple biological targets. Further research is needed to fully elucidate the specific targets of this compound and its derivatives to better understand their mechanisms of action.

Exploration of Structure-Based Drug Design Principles

Structure-based drug design, incorporating molecular docking and structure-activity relationship (SAR) studies, plays a pivotal role in the rational design and optimization of this compound derivatives.

Molecular Docking: Molecular docking simulations have been instrumental in predicting the binding modes of quinazolinone derivatives with their biological targets. For instance, in the context of anticonvulsant activity, docking studies have shown interactions with the GABA-A receptor benzodiazepine (B76468) binding site and the enzyme human carbonic anhydrase II. mdpi.comnih.gov For anticancer applications, docking has helped to understand the interactions with the ATP-binding sites of kinases like VEGFR-2, c-Met, and EGFR. nih.govnih.gov These computational models provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity.

Structure-Activity Relationship (SAR): SAR studies have established crucial relationships between the chemical structure of quinazolinone derivatives and their biological activity.

Substitution at Position 2: The nature of the substituent at the 2-position of the quinazoline ring significantly influences activity. For anticonvulsant properties, the order of activity for 2-substituted quinazolin-4-(3H)-one derivatives was found to be 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. nih.gov

Substitution at Position 3: Modifications at the 3-position are also critical. For anticonvulsant activity, butyl substitution at this position showed a significant effect on preventing seizure spread. nih.gov The presence of an amino group at the 3-position, as in the parent compound, introduces an additional hydrogen bond participant, which can alter physicochemical characteristics and affinity for biological targets. mdpi.com

Lipophilicity: The lipophilicity of the molecule, often influenced by substituents, plays a role in its activity. For example, the increased anticonvulsant activity of a butyl-substituted derivative was attributed to its higher lipophilicity. nih.gov

These principles of structure-based drug design guide the synthetic efforts towards creating more potent and selective derivatives of this compound for various therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common multi-step synthetic pathways for 3-Amino-2-phenylquinazoline-4(3H)-thione?

- Methodological Answer : Synthesis typically involves cyclization of precursors like substituted benzaldehydes and thiourea derivatives under controlled conditions. For example, a base-mediated reaction (e.g., sodium ethoxide) in ethanol under reflux can yield the quinazoline-thione core. Subsequent functionalization (e.g., amination) introduces the amino group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate high-purity product .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% recommended for biological assays).

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., phenyl group at C2, thione at C4).

- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₀N₄S).

- FT-IR : Identifies key functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thione) .

Q. What are the primary chemical reactions involving the thione group in this compound?

- Methodological Answer : The thione group (-C=S) participates in:

- Oxidation : Forms sulfonic acids or sulfonamides using H₂O₂ or mCPBA.

- Alkylation : Reacts with alkyl halides to produce thioethers.

- Cyclocondensation : With hydrazines or amines to generate fused heterocycles (e.g., triazoloquinazolines) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain reflux conditions (80–100°C) for thiourea-based condensations.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .

Q. How to resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variations) for this compound?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HeLa for cytotoxicity) and control for pH/temperature.

- Purity Reassessment : Re-examine compound purity via HPLC; impurities >5% can skew results.

- Solubility Adjustments : Use DMSO/carboxymethyl cellulose vehicles to ensure uniform dissolution in biological media .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding affinities with enzymes (e.g., EGFR kinase).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies mitigate competing side reactions during functionalization of the quinazoline core?

- Methodological Answer :

- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to direct reactivity to the thione.

- Regioselective Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective aryl substitutions.

- pH Control : Maintain mild acidity (pH 4–6) to prevent decomposition of the thione moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.